molecular formula C16H22N2O2 B13150933 tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate

tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate

Cat. No.: B13150933
M. Wt: 274.36 g/mol
InChI Key: CCFNXAQBRRJDFV-KBPBESRZSA-N
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Description

The compound tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate is a bicyclic heterocycle featuring a pyrrolidine ring fused to an isoquinoline scaffold. Its molecular formula is C₁₆H₂₀N₂O₂, with a molecular weight of ~280.34 g/mol (calculated). The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic procedures .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-4-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-6-4-5-7-12(11)13-8-17-9-14(13)18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14-/m0/s1

InChI Key

CCFNXAQBRRJDFV-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]3[C@@H]1CNC3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3C1CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- typically involves a multi-step process. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence : The (3aR,9bR) configuration of the target compound may confer unique binding affinities in biological systems compared to trans isomers or unsaturated analogs.
  • Hydrogen Bonding: Pyran derivatives exhibit intermolecular hydrogen bonding, whereas pyrrolo-isoquinolines may rely on van der Waals interactions due to fewer polar groups.
  • Synthetic Methodology: Copper-catalyzed reactions (used for pyran derivatives ) could be adapted for synthesizing pyrrolo-isoquinoline scaffolds, though evidence specific to the target compound is lacking.
  • Analytical Techniques : SHELX refinement methods are widely employed for crystallographic analysis of such compounds, ensuring structural accuracy.

Biological Activity

The compound tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate is a member of the pyrroloisoquinoline family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrroloisoquinoline core. Its synthesis typically involves multi-step organic reactions including cyclization and functional group modifications. The specific synthetic routes can vary but generally include:

  • Formation of the pyrrolo core : Utilizing starting materials like indoles or isoquinolines.
  • Functionalization : Introducing tert-butyl and carboxylate groups through standard organic transformations.

Biological Activity

Research has shown that this compound exhibits significant biological activity across various domains:

Anticancer Activity

Studies have indicated that pyrrolo[3,4-c]isoquinoline derivatives possess potent cytotoxic effects against multiple cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit topoisomerase enzymes or affect microtubule dynamics, similar to other known anticancer agents such as paclitaxel.
  • Cell Line Studies : In vitro assays have demonstrated IC50 values in the low micromolar range against various human cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) cells .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of various enzymes involved in cellular signaling pathways:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : Recent evaluations suggest that derivatives of this compound can inhibit PTP1B with promising efficacy, which is crucial in diabetes and obesity research .
  • Receptor Binding : The compound can also serve as a probe for studying receptor-ligand interactions in cellular models .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Study on Anticancer Properties : A series of pyrrolo-fused heterocycles were synthesized and evaluated for their anticancer activity. These compounds demonstrated significant cytotoxicity in preclinical models, supporting the hypothesis that modifications on the isoquinoline scaffold enhance biological activity .
  • Investigation into Mechanisms : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis

To contextualize the biological activity of this compound with other similar compounds:

Compound NameStructure TypeBiological ActivityReference
Lamellarin DPyrrolo[2,1-a]isoquinolineTopoisomerase I inhibitor
Crispine APyrrolo[2,1-a]isoquinolineAntiproliferative
PemetrexedPyrrolopyrimidine derivativeAnticancer

Future Directions

Given its promising biological profile, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how structural modifications influence biological activity can lead to more effective derivatives.
  • In Vivo Studies : Transitioning from in vitro to in vivo models will be essential to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating the potential of this compound in combination with existing therapies could enhance treatment outcomes for resistant cancer types.

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